3-Bromo-4-formylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKQIFMNYQGCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471060 | |

| Record name | 3-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91760-66-6 | |

| Record name | 3-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Formylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-formylbenzoic acid CAS number 91760-66-6 properties

An In-depth Technical Guide to 3-Bromo-4-formylbenzoic Acid (CAS 91760-66-6)

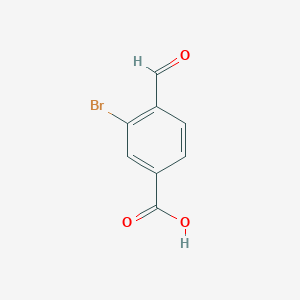

Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 91760-66-6, a trifunctional aromatic compound of significant interest to the chemical research and drug development communities. The molecule's unique architecture, featuring a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, makes it a versatile building block for complex organic synthesis. This document delves into its physicochemical properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for researchers and scientists.

Core Molecular Properties and Specifications

This compound is a solid, typically appearing as a faint beige or brown powder.[1][2][3] Its structure presents three distinct functional groups, which dictate its chemical behavior and utility. The carboxylic acid group imparts polarity and moderate solubility in polar organic solvents, the aldehyde provides a reactive site for condensation and nucleophilic addition, and the bromine atom serves as a key handle for cross-coupling reactions.[2]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 91760-66-6 | [4] |

| Molecular Formula | C₈H₅BrO₃ | [4] |

| Molecular Weight | ~229.03 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid, powder | [1][3] |

| Predicted Density | 1.764 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.39 ± 0.10 | [3] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1][3][6] |

Caption: Chemical structure of this compound.

Spectral Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference for characterization.

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides a clear fingerprint of the molecule's aromatic substitution pattern. A spectrum run in DMSO-d₆ shows distinct signals for each of the three aromatic protons and the aldehyde proton.[7]

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.26 (1H, d, J = 0.8 Hz), 8.20 (1H, d, J = 1.5 Hz), 8.08-8.04 (1H, m), 7.95 (1H, d, J = 8.0 Hz).[7]

Insight for the Scientist: The downfield shift of the aldehyde proton (δ 10.26) is characteristic. The three distinct aromatic signals (δ 8.20, 8.08-8.04, 7.95) confirm the trisubstituted benzene ring. The specific splitting patterns and coupling constants (J values) are crucial for assigning each proton to its exact position on the ring relative to the electron-withdrawing and donating groups.

Mass Spectrometry (LC-MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition.

-

LCMS Data: m/z 227, 229 [M-H]⁺.[7]

Insight for the Scientist: The presence of two major peaks of approximately equal intensity, separated by two mass units, is the classic isotopic signature of a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's identity.[7]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.

Illustrative Synthesis Protocol

A representative synthesis involves the hydrolysis of a precursor under basic conditions.[7]

-

Suspension: Suspend the starting intermediate (1.0 eq.) in water (approx. 2.7 L/mol).[7]

-

Base Addition: Heat the suspension to 40°C. Add solid sodium carbonate (Na₂CO₃, 3.25 eq.) in portions. An anti-foaming agent like ethyl acetate may be used.[7]

-

Hydrolysis: Heat the reaction mixture to 90°C and stir for 90 minutes.[7]

-

Work-up: Cool the mixture to 40°C. Separate the aqueous layer and perform an extraction with a suitable organic solvent like 2-MeTHF.[7]

-

Acidification & Isolation: Wash the combined organic layers with 1 M HCl.[7]

-

Final Product: Evaporate the solvent to yield this compound as a solid.[7]

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity Map

The utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid, aldehyde, and C-Br bond can be addressed selectively under different reaction conditions. This allows for a stepwise and controlled construction of more complex molecules.[2]

Caption: Reactivity map illustrating the synthetic transformations possible.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its trifunctional nature makes it an ideal scaffold for building molecular libraries and synthesizing targeted therapeutic agents.

-

Fragment-Based Drug Discovery (FBDD): The compound serves as a versatile fragment that can be elaborated at its three reactive sites to optimize binding to biological targets.

-

Synthesis of Heterocycles: The aldehyde and carboxylic acid functionalities can be used in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with this type of functionality can be used to create the critical linkers connecting the payload to the targeting moiety.

-

Precursor for Bioactive Molecules: Benzoic acid derivatives are widely studied for a range of biological activities, including antimicrobial and anticancer properties.[2][8] This compound provides a starting point for synthesizing novel analogs with potentially enhanced potency or selectivity. For instance, related halogenated aromatic acids are used as precursors for potent kinase inhibitors.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements (Selected):

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[12]

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere as recommended.[1][3][6]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

References

- This compound | 91760-66-6. Sigma-Aldrich.

- This compound | 91760-66-6. ChemicalBook.

- CAS 91760-66-6: Benzoic acid, 3-bromo-4-formyl-. CymitQuimica.

- chemical label this compound. Chemical Supplier.

- China CAS:91760-66-6 | this compound. LookChem.

- This compound | C8H5BrO3 | CID 11715580. PubChem.

- 91760-66-6|this compound|BLD Pharm. BLD Pharm.

- 4-Bromo-3-formylbenzoic acid | 776315-23-2. Sigma-Aldrich.

- Supporting Inform

- This compound. Chemrio.

- 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum. ChemicalBook.

- CAS 91760-66-6 | 2621-9-37 | MDL MFCD23135693 | this compound.

- 91760-66-6 | this compound | Fluorin

- This compound | 91760-66-6. Sigma-Aldrich.

- This compound | 91760-66-6. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 3-Bromo-4-methylbenzoic acid methyl ester. Chem-Impex.

- SAFETY D

- Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

- Safety D

- 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368. PubChem - NIH.

- This compound (C8H5BrO3). PubChemLite.

- Benzoic acid, 3-bromo-. NIST WebBook.

- and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- 4-Formylbenzoic acid synthesis. ChemicalBook.

- A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook.

- 3-Bromo-4-methylbenzoic acid. SIELC Technologies.

- Supporting Inform

- Benzoic acid, 4-formyl-. NIST WebBook.

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

- Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Dibromo-4-methoxybenzoic Acid. Benchchem.

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with C

- IR spectrum of the product 4-hydroxybenzoic acid.

- 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130. PubChem - NIH.

- 3-Bromo-4-methylbenzoic acid | 7697-26-9 | FB45071. Biosynth.

- 3-bromo-4-hydroxybenzoic acid. Stenutz.

- 3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932. PubChem - NIH.

Sources

- 1. This compound | 91760-66-6 [sigmaaldrich.com]

- 2. CAS 91760-66-6: Benzoic acid, 3-bromo-4-formyl- [cymitquimica.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91760-66-6 [sigmaaldrich.com]

- 6. 91760-66-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 91760-66-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. chemical-label.com [chemical-label.com]

- 11. 91760-66-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-4-formylbenzoic acid molecular structure and IUPAC name

An In-Depth Technical Guide to 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into its core molecular structure, definitive IUPAC nomenclature, and key physicochemical properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways, and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. Detailed experimental considerations, safety protocols, and authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate

This compound is a polysubstituted benzene derivative featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta bromine relative to the carboxylic acid—allows for selective and sequential chemical transformations. This guide serves as a technical resource for professionals leveraging this molecule, offering insights into its fundamental characteristics and practical applications, thereby facilitating its effective use in complex synthetic campaigns, particularly in drug discovery and novel material design.

Molecular Structure and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority functional group), proceeding toward the formyl group.

For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 91760-66-9 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1][2] |

| Molecular Weight | 229.03 g/mol | |

| InChI | 1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | [1] |

| InChIKey | GBKQIFMNYQGCEJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)C=O | [1][3] |

Structural Analysis

The molecule's architecture is central to its chemical behavior. The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-, para-director, a factor that becomes relevant if the other functional groups are modified. The steric hindrance and electronic effects of the three adjacent substituents dictate the regioselectivity of subsequent reactions.

Caption: Generalized synthetic pathway to this compound.

Reactivity Profile

The compound's utility stems from the differential reactivity of its functional groups:

-

Carboxylic Acid: Can undergo standard reactions like esterification, amide bond formation (e.g., via activation with coupling agents like EDC/HOBt), and reduction to an alcohol.

-

Aldehyde: Highly reactive towards nucleophiles. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Wittig, Knoevenagel), reductive amination, and formation of imines or oximes.

-

Aryl Bromide: Serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at the C-3 position.

Applications in Research and Development

The primary application of this compound is as a versatile building block or pharmaceutical intermediate . [2][4]Its trifunctional nature allows for the construction of complex molecular scaffolds. For instance, the carboxylic acid can be used as an anchor point to a larger molecule or a solid support, while the aldehyde and bromide sites are available for further elaboration to build out pharmacophores or functional domains. This makes it an attractive starting material for generating libraries of compounds in drug discovery campaigns.

Experimental Protocol: Fischer Esterification

This protocol describes a representative reaction to selectively modify the carboxylic acid group, demonstrating the compound's utility. The causality behind the choices is explained.

Objective: To synthesize Methyl 3-bromo-4-formylbenzoate.

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product. Sulfuric acid acts as the catalyst.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl Acetate (for extraction)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material).

-

Rationale: Methanol serves as both the reactant and the solvent. Anhydrous conditions prevent the hydrolysis of the ester product.

-

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring suspension at room temperature.

-

Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating increases the reaction rate to reach equilibrium faster.

-

-

Work-up: Cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Rationale: The bicarbonate wash is critical to remove any remaining sulfuric acid and unreacted starting material. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude methyl ester.

-

Purification: Purify the product by column chromatography on silica gel or by recrystallization if it is a solid.

Caption: Workflow for the Fischer esterification of the title compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

GHS Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:

-

H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. * Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Conclusion

This compound stands out as a high-value intermediate for synthetic chemists. Its well-defined structure and the orthogonal reactivity of its three functional groups provide a robust platform for constructing complex molecular architectures. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is paramount for its effective and safe utilization in pioneering research and development endeavors, from pharmaceuticals to advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11715580, this compound. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53393386, 4-Bromo-3-formylbenzoic acid. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H5BrO3). Retrieved January 4, 2026, from [Link]

Sources

- 1. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 91760-66-6|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H5BrO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 91760-66-6 [chemicalbook.com]

- 5. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-formylbenzoic Acid from 3-bromo-4-methylbenzoic Acid

Executive Summary: 3-Bromo-4-formylbenzoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its preparation from the readily available 3-bromo-4-methylbenzoic acid presents a common yet nuanced challenge in organic synthesis: the selective oxidation of a benzylic methyl group to an aldehyde without affecting the carboxylic acid moiety or the aromatic ring. This guide provides an in-depth examination of a robust and widely employed two-step synthetic strategy involving benzylic bromination followed by hydrolysis. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical aspects of process safety, reaction monitoring, and product validation.

Part 1: Theoretical Framework and Mechanistic Rationale

The conversion of 3-bromo-4-methylbenzoic acid to this compound is not a trivial single-step oxidation. Aggressive oxidizing agents, such as potassium permanganate (KMnO₄), would indiscriminately oxidize the benzylic methyl group directly to a carboxylic acid, yielding 3-bromo-terephthalic acid.[2][3] Therefore, a more controlled, multi-step approach is necessary to isolate the desired aldehyde. The most reliable method proceeds via a benzylic halogenation intermediate.

The Unique Reactivity of the Benzylic Position

The key to this synthesis lies in exploiting the heightened reactivity of the C-H bonds on the carbon atom adjacent to the benzene ring (the "benzylic" position). The stability of the intermediate formed upon homolytic C-H bond cleavage is the determining factor. A benzylic radical is significantly stabilized through resonance, with the unpaired electron delocalizing into the π-system of the aromatic ring.[4][5] This resonance stabilization lowers the bond dissociation energy of benzylic C-H bonds, making them susceptible to selective cleavage by radical species under conditions where other alkyl C-H bonds remain inert.[2][3]

Step 1: Free-Radical Benzylic Bromination

The first stage of the synthesis involves the selective bromination of the benzylic methyl group. This is a classic free-radical chain reaction, typically initiated by light or heat. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4]

Mechanism:

-

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate initial radical species.

-

Propagation (Cycle):

-

A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-methylbenzoic acid. This forms a resonance-stabilized benzylic radical and HBr.

-

The HBr reacts with NBS to generate a molecule of bromine (Br₂).

-

The benzylic radical then reacts with Br₂ to form the benzylic bromide product and a new bromine radical, which continues the chain.

-

The use of NBS is critical as it maintains a very low, steady-state concentration of Br₂, which favors the desired radical substitution pathway over potential electrophilic aromatic bromination.[4] This process typically leads to the formation of a geminal dibromide, 3-bromo-4-(dibromomethyl)benzoic acid, as the benzylic C-H bonds of the intermediate monobromide are also reactive.[6]

Step 2: Hydrolysis of the Gem-Dibromide to an Aldehyde

The 3-bromo-4-(dibromomethyl)benzoic acid intermediate is then converted to the final aldehyde product through hydrolysis. This reaction replaces the two bromine atoms on the benzylic carbon with a single oxygen atom. The mechanism can be viewed as a sequence of nucleophilic substitution reactions. Water acts as the nucleophile, leading to an unstable geminal diol which readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde. This hydrolysis is often facilitated by reagents such as silver nitrate or aqueous carbonate solutions, which can assist in abstracting the bromide ions.[1][6]

Part 2: Experimental Synthesis and Process Control

This section details a laboratory-scale procedure for the synthesis, integrating practical insights and safety protocols.

Materials and Reagents

Quantitative data for the required reagents are summarized below.

| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Role |

| 3-Bromo-4-methylbenzoic acid | 7697-26-9 | C₈H₇BrO₂ | 215.04 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| AIBN | 78-67-1 | C₈H₁₂N₄ | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | Solvent |

| Silver Nitrate (AgNO₃) | 7761-88-8 | AgNO₃ | 169.87 | Hydrolysis Catalyst |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Solvent |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Base (Work-up) |

Safety and Hazard Analysis

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

| Substance | Hazard Codes | Key Hazards & Precautions |

| 3-Bromo-4-methylbenzoic acid | H301, H315, H319 | Toxic if swallowed; Causes skin and serious eye irritation.[7][8] Wear gloves and safety glasses. |

| N-Bromosuccinimide (NBS) | H314 | Causes severe skin burns and eye damage. Lachrymator. Handle with extreme care. |

| AIBN | H242, H302, H312, H332 | Heating may cause a fire. Harmful if swallowed, in contact with skin, or if inhaled. Thermally unstable. |

| Carbon Tetrachloride | H301, H311, H331, H351, H372, H411 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes damage to organs (liver, kidneys). Toxic to aquatic life. Note: Due to its toxicity, less hazardous solvents like acetonitrile or chlorobenzene are often substituted where possible. |

| Silver Nitrate | H272, H314, H410 | May intensify fire (oxidizer). Causes severe skin burns and eye damage. Very toxic to aquatic life. Stains skin black. |

| This compound | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] |

Visualized Synthetic Pathway and Workflow

The overall process can be visualized as a two-step sequence leading to the final product.

Caption: Overall two-step synthesis pathway.

The following workflow diagram outlines the practical laboratory steps from start to finish.

Caption: Experimental workflow from starting material to final product.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[6]

Step 1: Synthesis of 3-bromo-4-(dibromomethyl)benzoic acid (Crude)

-

To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (e.g., 21.5 g, 0.1 mol).

-

Add carbon tetrachloride (250 mL), N-Bromosuccinimide (NBS) (40.9 g, 0.23 mol, 2.3 eq.), and AIBN (0.33 g, 2 mmol, 0.02 eq.).

-

Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction is often initiated with a heat lamp if necessary.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the starting material's methyl signal.

-

Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate.

-

Filter the mixture and wash the solid cake with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-4-(dibromomethyl)benzoic acid as an oil or solid, which is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Transfer the crude 3-bromo-4-(dibromomethyl)benzoic acid to a suitable flask.

-

Dissolve the crude material in ethanol (150 mL).

-

In a separate beaker, prepare a solution of silver nitrate (AgNO₃) (37.4 g, 0.22 mol, 2.2 eq.) in water (50 mL).

-

Heat the ethanol solution to 50-55 °C and add the aqueous silver nitrate solution dropwise over 20-30 minutes. A precipitate of silver bromide (AgBr) will form.

-

Stir the reaction mixture at this temperature for 1 hour.

-

After cooling to room temperature, filter off the precipitated AgBr and wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

The remaining aqueous residue is then acidified. Add ethyl acetate or 2-MeTHF (200 mL), followed by the slow addition of 1 M HCl until the aqueous phase is acidic (pH ~1).[1]

-

Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white to off-white solid.[1]

Part 3: Product Characterization and Validation

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Result for this compound |

| ¹H NMR (DMSO-d₆) | δ ~13.7 (s, 1H, -COOH), δ ~10.2 (s, 1H, -CHO), δ ~8.3-7.9 (m, 3H, Ar-H). The disappearance of the benzylic proton signals from the intermediate and the appearance of the characteristic aldehyde proton signal are key indicators. |

| ¹³C NMR (DMSO-d₆) | δ ~192 (-CHO), δ ~166 (-COOH), and signals in the aromatic region (δ ~125-140). |

| IR Spectroscopy (KBr) | Strong C=O stretching bands around 1700 cm⁻¹ (for both acid and aldehyde), and C-H stretching for the aldehyde proton around 2850 and 2750 cm⁻¹.[10] |

| Mass Spec. (LCMS) | m/z for [M-H]⁻: 227, 229, showing the characteristic isotopic pattern for a single bromine atom.[1] |

| Melting Point | Literature values can be used for comparison. |

Conclusion

The synthesis of this compound from its corresponding methyl precursor is a prime example of strategic, selective synthesis. By leveraging the inherent reactivity of the benzylic position, a two-step radical bromination and subsequent hydrolysis provides a reliable and scalable route to this important intermediate. Careful control of reaction conditions, particularly the use of NBS to manage bromine concentration, is paramount to success. This guide provides the theoretical foundation and a validated experimental framework for researchers to confidently and safely perform this valuable transformation.

References

-

Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

- Parchem. (N.D.). This compound Safety Data Sheet.

-

Chemistry Steps. (N.D.). Benzylic Bromination. [Link]

- Adimurthy, S., & Patoliya, P. U. (N.D.). N‐Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols to Aldehydes. Wiley Online Library.

-

Khan Academy. (N.D.). Reactions at the benzylic position. [Link]

-

Chemistry Steps. (N.D.). Reactions at the Benzylic Position. [Link]

- Zhang, Q., et al. (2022). Site-selective electrooxidation of methylarenes to aromatic acetals.

-

Organic Chemistry Portal. (N.D.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

- Fisher Scientific. (N.D.). Safety Data Sheet for a related dibromo compound. Publicly available SDS.

- Fisher Scientific. (N.D.).

- CN102443126A - Synthesis method for 3-bromine-4-(methylol)methyl benzoate. (2012).

-

Organic Chemistry Portal. (N.D.). Synthesis of aldehydes by benzylic oxidation. [Link]

-

Organic Syntheses. (N.D.). Procedure for formylation. [Link]

-

Organic Syntheses. (N.D.). Ortho-Formylation of phenols. [Link]

- Zhang, Q., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. RSC Advances.

-

PrepChem. (N.D.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).

-

PubChem. (N.D.). 3-Bromobenzoic acid. [Link]

-

ResearchGate. (N.D.). Selective oxidation of benzylic alcohols to aldehydes. [Link]

-

Organic Syntheses. (N.D.). 2-bromo-3-methylbenzoic acid. [Link]

-

PubChem. (N.D.). 3-Bromo-4-methylbenzoic acid. [Link]

- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (2003).

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- Mandal, K. K. (N.D.). Spectroscopic Analysis of Organic Compounds. SlideShare.

Sources

- 1. This compound | 91760-66-6 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. 4-Formylbenzoic acid(619-66-9) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Solubility and Stability of 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile: 3-Bromo-4-formylbenzoic Acid

This compound (MFCD23135693) is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromo substituent on a benzene ring.[1][2] Its unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing aldehyde and carboxylic acid groups, and the halogen substituent, dictates its reactivity, physicochemical properties, and ultimately, its utility in the synthesis of complex target molecules.

Chemical Structure and Key Properties:

-

Molecular Formula: C₈H₅BrO₃[3]

-

Molecular Weight: 229.03 g/mol [3]

-

Appearance: Typically a white to brown solid or powder.[2][3]

The molecule's properties are largely governed by its functional groups:

-

Carboxylic Acid (-COOH): An acidic group that readily deprotonates, significantly influencing aqueous solubility in a pH-dependent manner.

-

Aldehyde (-CHO): A reactive group susceptible to oxidation and nucleophilic attack, a key factor in its chemical stability.

-

Bromo (-Br) group: A halogen substituent that increases the molecule's lipophilicity and modulates the electronic properties of the aromatic ring.

Understanding these foundational characteristics is critical for designing robust experimental protocols, interpreting solubility data, and ensuring the long-term stability of the compound and its derivatives.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91760-66-6 | [1][3][4][5][6] |

| Molecular Formula | C₈H₅BrO₃ | [3] |

| Molecular Weight | 229.03 | [3] |

| Physical Form | Solid | [3] |

| InChI Key | GBKQIFMNYQGCEJ-UHFFFAOYSA-N | [1][3] |

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that impacts everything from reaction kinetics to bioavailability.[7] The solubility of this compound is a function of its molecular structure and the nature of the solvent.

Theoretical Solubility Behavior: The presence of the polar carboxylic acid group suggests potential for hydrogen bonding and solubility in polar solvents like water and alcohols.[8] However, the hydrophobic benzene ring and the bromo substituent counteract this, reducing its affinity for aqueous media. The aldehyde group contributes moderately to polarity. Consequently, its solubility is expected to be limited in non-polar solvents and highly dependent on pH in aqueous solutions. At higher pH, the carboxylic acid deprotonates to the more soluble carboxylate salt, increasing aqueous solubility.

Expected Solubility:

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol.

-

Moderate Solubility: Ethanol, Acetone, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF).[2]

-

Low/Poor Solubility: Water (at acidic/neutral pH), Hexanes, Toluene.

Section 3: Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][11][12]

Protocol: Shake-Flask Method for Solubility Determination

This protocol is designed to measure the equilibrium solubility of this compound in a chosen solvent system.

Objective: To determine the saturation concentration of the compound at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., pH 7.4 phosphate-buffered saline, DMSO)

-

Analytical balance

-

Glass vials or tubes with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Weigh an excess amount of this compound into a glass vial. The goal is to add more solid than will dissolve to ensure equilibrium with the solid phase.[12] A 5-fold excess over the estimated solubility is a good starting point.[11]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C) to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker. Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium.[13] A minimum of 24 hours is recommended for thermodynamic solubility, with samples potentially taken at multiple time points (e.g., 4h and 24h) to confirm equilibrium has been reached.[7][11]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant, either centrifuge the samples at high speed or filter the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).[7][13] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[7][13] A calibration curve must be prepared using standards of known concentrations to accurately quantify the compound's concentration in the saturated solution.[13]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for determining thermodynamic solubility.

Section 4: Chemical Stability and Degradation

The chemical stability of a molecule is paramount for ensuring its purity, potency, and safety during storage and use.[14] this compound possesses two key functional groups that are susceptible to degradation: the aldehyde and the carboxylic acid. Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15][16]

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is highly susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 3-bromo-1,4-benzenedicarboxylic acid . This is often the most probable degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3-bromo-4-(hydroxymethyl)benzoic acid . This can occur in the presence of reducing agents.

-

Hydrolysis: While the core structure is stable against hydrolysis, this condition is still tested in forced degradation studies to ensure no unexpected reactivity.[14]

-

Photolysis: Exposure to light, particularly UV light, can induce degradation. The ICH Q1B guideline recommends exposure to a combination of UV and visible light to assess photostability.[14][17]

-

Thermal Degradation: The compound may degrade at elevated temperatures. Thermal stress testing helps determine appropriate storage and shipping conditions.[3][17]

Caption: Major degradation routes for the compound.

Section 5: Experimental Assessment of Stability

A forced degradation or stress testing study is performed to evaluate the intrinsic stability of the compound under harsh conditions.[14] The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradation products without completely destroying the sample.[15][17][18]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents

-

pH meter

-

Photostability chamber, temperature-controlled oven

-

HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel.[17] A control sample, protected from stress, is stored under normal conditions for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at an elevated temperature (e.g., 60°C) for a set period (e.g., up to 7 days).[17]

-

Periodically withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep at room temperature or slightly elevated temperature.

-

Periodically withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and protected from light.

-

Periodically withdraw samples, dilute, and analyze.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[17]

-

Also, subject the stock solution to the same thermal stress.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples.

-

Analytical Monitoring:

-

An HPLC method capable of separating the parent compound from all degradation products must be used. This is known as a "stability-indicating method."[16]

-

A PDA detector is used to assess peak purity, while an MS detector is used to help identify the structures of the degradation products.[16]

Section 6: Recommended Handling and Storage

Based on the physicochemical properties and likely stability profile, the following recommendations are provided for handling and storage:

-

Storage Temperature: Store in a cool, dry place at room temperature, protected from heat sources.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation of the aldehyde group.[3]

-

Light: Keep containers tightly sealed and protected from light to prevent photolytic degradation.

-

Safety: The compound is classified as a skin, eye, and respiratory irritant.[1][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]

By adhering to these guidelines and employing the robust analytical protocols outlined, researchers can ensure the integrity of this compound in their development workflows, leading to more reliable and reproducible scientific outcomes.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io.

- Forced Degradation Study as per ICH Guidelines | Wh

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- ICH GUIDELINES: STRESS DEGRAD

- This compound | 91760-66-6. Sigma-Aldrich.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Forced Degrad

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- This compound | C8H5BrO3 | CID 11715580. PubChem.

- 4-Bromo-3-formylbenzoic acid | 776315-23-2. Sigma-Aldrich.

- 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386. PubChem.

- This compound | 91760-66-6. ChemicalBook.

- 4-Formylbenzoic acid | 619-66-9. ChemicalBook.

- 4-Formylbenzoic acid - Solubility. Solubility of Things.

- 3-Bromo-4-methylbenzoic acid | 7697-26-9. Biosynth.

- 3-Bromo-4-hydroxybenzoic acid. ChemBK.

- 3-Formylbenzoic acid | 619-21-6. Sigma-Aldrich.

- This compound | 91760-66-6. Sigma-Aldrich.

- This compound | 91760-66-6. Sigma-Aldrich.

- 3-Bromo-4-hydroxybenzoic acid hydr

- This compound | 91760-66-6. BLD Pharm.

Sources

- 1. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91760-66-6 [chemicalbook.com]

- 3. This compound | 91760-66-6 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 91760-66-6 [sigmaaldrich.com]

- 6. 91760-66-6|this compound|BLD Pharm [bldpharm.com]

- 7. enamine.net [enamine.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 10. 3-Formylbenzoic acid 3-Carboxybenzaldehyde [sigmaaldrich.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ijcrt.org [ijcrt.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 3-Bromo-4-formylbenzoic Acid for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of high-purity 3-Bromo-4-formylbenzoic acid (CAS No. 91760-66-6), a critical starting material and key intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's significance, outlines quality benchmarks, details commercial sourcing, and provides actionable protocols for its evaluation and use.

The Strategic Importance of this compound in Drug Discovery

This compound is a bifunctional aromatic compound possessing a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of reactive groups makes it a versatile building block, particularly in the synthesis of complex heterocyclic scaffolds. Its most prominent application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][3] PARP inhibitors are crucial in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3]

The structural integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity of its starting materials. For a compound like this compound, impurities can lead to unwanted side reactions, the formation of difficult-to-remove related substances, and ultimately, a compromise in the efficacy and safety of the final drug product. Therefore, sourcing and verifying high-purity material is a non-negotiable first step in any synthetic campaign.

Commercial Suppliers and Purity Specifications

A number of reputable chemical suppliers provide this compound for research and commercial applications. The typical purity offered is ≥97%, with higher purity grades available upon request for cGMP (current Good Manufacturing Practice) applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Advertised Purity | Physical Form |

| Sigma-Aldrich | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | 97% | Solid |

| BLD Pharm | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | ≥98% (by HPLC) | Solid |

| Chemrio | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | Not specified | Solid |

| Apollo Scientific Ltd. | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | 97% | Solid |

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. This document provides critical data beyond a simple purity percentage, including results from various analytical techniques and limits for specific impurities.

Quality Control and Analytical Verification

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of critical starting materials. The supplier's CoA is a starting point, but in-house verification provides an essential layer of quality assurance. The quality of pharmaceutical intermediates is paramount as it directly influences the critical quality attributes (CQAs) of the final API.[4]

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is necessary to fully characterize this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate the main component from related substances and degradation products.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[6]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in the identification of unknown impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

The following diagram illustrates a typical quality control workflow for an incoming batch of this compound.

Caption: Quality Control Workflow for this compound

Example Experimental Protocol: HPLC Purity Determination

This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

-

Start with 95% A / 5% B

-

Linear gradient to 5% A / 95% B over 15 minutes

-

Hold at 95% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Application in Synthesis: A Case Study in PARP Inhibitor Scaffolding

The true value of high-purity this compound is demonstrated in its synthetic utility. A common synthetic route towards PARP inhibitors involves the reaction of the aldehyde group, followed by modification or coupling at the carboxylic acid and bromine positions.

The diagram below illustrates a generalized synthetic pathway where this compound is a key starting material for a hypothetical PARP inhibitor core.

Caption: Generalized Synthetic Pathway

Causality in the Synthesis:

-

Step 1 (Reductive Amination): The aldehyde group is selectively targeted to introduce a nitrogen-containing substituent (R1). The purity of the starting material is critical here to avoid the formation of imine impurities.

-

Step 2 (Amide Coupling): The carboxylic acid is activated and coupled with a second amine (R2-NH2) to form a key amide bond present in many PARP inhibitors. Any acidic or basic impurities in the starting material can interfere with this coupling reaction.

-

Step 3 (Suzuki Coupling): The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a third substituent (R3), often a complex aromatic or heteroaromatic group. Residual impurities from the starting material can potentially poison the catalyst, leading to incomplete reactions and low yields.

Conclusion

This compound is a high-value intermediate for pharmaceutical research, particularly in the synthesis of targeted cancer therapies like PARP inhibitors. The success of these complex synthetic endeavors is fundamentally linked to the purity of this starting material. Researchers and drug development professionals must not only source from reputable suppliers but also implement a robust in-house quality control program to verify the identity, purity, and impurity profile of each batch. By adhering to these principles of scientific integrity and analytical rigor, the path from starting material to life-saving medicine is made more efficient, reliable, and safe.

References

-

Yuan, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 25(15), 3449. [Link]

-

PubChem. This compound Compound Summary. [Link]

-

Thakur, A., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11216-11241. [Link]

-

Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1438-1454. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Sourcing High Purity Carboxylic Acids: A Guide for Pharmaceutical Buyers. [Link]

-

The Pharma Master. Quality Control Measures for APIs. [Link]

-

Giraudeau, P., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8783-8785. [Link]

-

ICH. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

-

SIELC Technologies. Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 3-Bromo-4-formylbenzoic Acid

Introduction

3-Bromo-4-formylbenzoic acid is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a bromo-substituted aromatic ring—makes it a versatile intermediate. However, the same reactivity that imparts its synthetic utility also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive, technically-grounded framework for the safe use of this compound in a research and development setting.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The primary hazards, as identified in safety data sheets (SDS), are summarized below.[1][2]

Key Hazard Statements:

-

H335: May cause respiratory irritation. [2]

These classifications from the Globally Harmonized System (GHS) indicate that the compound can cause reversible inflammatory effects on the skin and eyes upon contact, and irritation to the respiratory tract if inhaled.

Physicochemical Properties and Associated Risks

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C8H5BrO3[3] | - |

| Molecular Weight | 229.03 g/mol [4] | Essential for accurate reagent calculations. |

| Physical State | Solid, Off-white to yellow powder[1] | The fine particulate nature increases the risk of aerosolization and inhalation. |

| Melting Point | 209 - 210 °C[1] | Indicates good thermal stability under normal laboratory conditions. |

| Solubility | No data available for water solubility. Soluble in some organic solvents. | Incompatible solvents could lead to uncontrolled reactions. The lack of water solubility has implications for environmental disposal. |

| Incompatible Materials | Strong oxidizing agents[1] | Co-storage or mixing with strong oxidizers can lead to vigorous, potentially hazardous reactions. |

PART 2: A Multi-layered Approach to Safe Handling

A robust safety protocol relies on a hierarchy of controls, prioritizing the most effective measures to mitigate risk.

Caption: A multi-layered safety approach for handling this compound.

Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of airborne particles and to protect the user from potential splashes.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, concise, and readily accessible SOPs are essential for ensuring consistent and safe practices.

Key SOP Components:

-

Procurement and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5]

-

Labeling: All containers must be clearly labeled with the chemical name, CAS number (91760-66-6), and appropriate GHS pictograms and hazard statements.[3]

-

Waste Disposal: Dispose of all waste materials, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container for collection by trained personnel.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The correct use of PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Caption: Recommended workflow for donning and doffing Personal Protective Equipment.

PART 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[5] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor/physician.[5] |

| Ingestion | Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1] |

Spill Response

-

Minor Spill: For small spills, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

-

Major Spill: Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so. Keep people away from and upwind of the spill.[1] Contact your institution's environmental health and safety department.

PART 4: Synthetic Protocol Considerations

The reactivity of this compound informs its use in chemical synthesis. The aldehyde group is susceptible to oxidation and reduction, while the carboxylic acid can undergo esterification and amidation. The bromine atom on the aromatic ring can participate in various cross-coupling reactions. When planning syntheses, it is crucial to consider the compatibility of reagents and solvents to avoid unintended and potentially hazardous side reactions.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. A comprehensive understanding of its hazard profile, coupled with the diligent implementation of a multi-layered safety approach, is paramount for its safe and effective use in the laboratory. By adhering to the principles of engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

- Chemical Label. (n.d.). This compound.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reactivity of the aldehyde and carboxylic acid groups in 3-Bromo-4-formylbenzoic acid

An In-Depth Technical Guide to the Reactivity of 3-Bromo-4-formylbenzoic Acid: A Chemist's Compass for Synthesis

Abstract

This compound is a versatile bifunctional aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Possessing an aldehyde, a carboxylic acid, and a bromine substituent on a benzene ring, its utility is dictated by the differential reactivity of these functional groups. This guide provides a comprehensive analysis of the electronic and steric factors governing the chemoselectivity of this molecule. We will explore the nuanced interplay of substituent effects and provide a framework for predicting and controlling reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in complex synthetic pathways.

Chapter 1: The Electronic and Steric Landscape of this compound

The reactivity of any multifunctional compound is not merely the sum of its parts, but a complex interplay of through-bond and through-space interactions. In this compound, the aldehyde (-CHO), carboxylic acid (-COOH), and bromine (-Br) groups each exert distinct electronic and steric influences that modulate the reactivity of the entire molecule.

Intrinsic Reactivity of the Functional Groups

-

Aldehyde Group (-CHO): The aldehyde's carbonyl carbon is highly electrophilic due to the polarization of the C=O bond. It readily undergoes nucleophilic addition reactions.[1][2] Aldehydes are generally more reactive than ketones and carboxylic acid derivatives towards nucleophiles, a critical factor for achieving selectivity.[1][3] This heightened reactivity stems from lower steric hindrance (only one alkyl/aryl substituent) and the absence of an electron-donating group attached to the carbonyl, which would otherwise reduce its electrophilicity.[1][4]

-

Carboxylic Acid Group (-COOH): This group has dual reactivity. The hydroxyl proton is acidic, and under basic conditions, the group is readily deprotonated to form a carboxylate anion. This anion is electron-rich and deactivates the carbonyl carbon towards nucleophilic attack. The carbonyl carbon itself can act as an electrophile in nucleophilic acyl substitution reactions, but it is less electrophilic than an aldehyde's carbonyl due to resonance stabilization from the adjacent hydroxyl group.[3][5]

-

Bromine Substituent (-Br): As a halogen, bromine exerts a dual electronic effect. It is strongly electron-withdrawing by induction due to its electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution.[6] However, it also possesses lone pairs of electrons that can be donated into the ring via a p-π resonance effect. This resonance donation, though weaker than the inductive withdrawal, directs incoming electrophiles to the ortho and para positions.

The "Ortho Effect" and Its Implications

A pivotal feature of this molecule is the bromine atom's position ortho to the carboxylic acid. This arrangement induces a significant steric interaction known as the "ortho effect."[7][8][9]

-

Steric Inhibition of Resonance (SIR): The steric clash between the bulky bromine atom and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[9][10][11]

-

Increased Acidity: This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring.[7][9] Consequently, the carboxylate conjugate base is stabilized because it does not participate in destabilizing cross-conjugation with the ring, making the parent acid a stronger acid than its meta or para isomers.[8] This enhanced acidity can influence reaction conditions, particularly in base-mediated processes.

The interplay of these effects is summarized in the diagram below.

Caption: Interplay of functional groups and their resulting chemical properties.

Chapter 2: Navigating Selective Chemical Transformations

The key to unlocking the synthetic potential of this compound lies in the selective manipulation of one functional group while leaving the others untouched.

Reactions Targeting the Aldehyde Group

The aldehyde is the most reactive electrophilic site for nucleophilic addition, making it the primary target for mild reagents.

-

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄).[12] Under these conditions, the less reactive carboxylic acid remains intact. This transformation is fundamental for converting the formyl group into a hydroxymethyl group, a common bioisostere for other functionalities.

-

Selective Protection: To perform reactions on the less reactive carboxylic acid, the highly reactive aldehyde must first be "masked." This is typically achieved by converting it into an acetal, most commonly a cyclic acetal using ethylene glycol and an acid catalyst.[13][14] Acetals are stable under basic, neutral, and nucleophilic conditions but can be easily removed by treatment with aqueous acid, regenerating the aldehyde.[15][16]

-

Selective Oxidation: While the molecule already contains a carboxylic acid, the aldehyde can be further oxidized to yield 3-bromo-1,4-benzenedicarboxylic acid. Mild oxidizing agents, such as those used in the Tollens' test, or more robust systems like hydrogen peroxide with a selenium catalyst, can achieve this transformation.[1][17]

Reactions Targeting the Carboxylic Acid Group

Reactions at the carboxylic acid group typically require either acidic conditions or conversion to a more reactive intermediate.

-

Esterification: The carboxylic acid can be converted to an ester via Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[18] These conditions are generally tolerated by the aldehyde group. This is a common strategy to improve solubility, modify pharmacokinetic properties, or protect the acid functionality.

-

Reduction to Alcohol: Reducing a carboxylic acid requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[12][19] These reagents will, however, also readily reduce the aldehyde. Therefore, to selectively reduce the carboxylic acid, the aldehyde group must be protected first (e.g., as an acetal).

-

Conversion to Acid Chloride: The carboxylic acid can be activated by conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19] The resulting acyl chloride is a highly reactive electrophile, ready for subsequent reactions like amide bond formation, which is a cornerstone of drug synthesis.

Summary of Selective Transformations

The choice of reagent is paramount for achieving the desired chemoselectivity.

| Target Functional Group | Desired Transformation | Reagent(s) of Choice | Conditions | Effect on Other Group |

| Aldehyde | Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Mild, alcoholic solvent | Carboxylic acid is inert |

| Aldehyde | Protection | Ethylene Glycol, p-TsOH (cat.) | Acidic, Dean-Stark | Carboxylic acid is inert |

| Aldehyde | Oxidation to Carboxylic Acid | H₂O₂, Se catalyst | Mild, aqueous | Carboxylic acid is inert |

| Carboxylic Acid | Esterification | R-OH, H₂SO₄ (cat.) | Acidic, heat | Aldehyde is inert |

| Carboxylic Acid | Reduction to Alcohol | 1. Protect Aldehyde 2. LiAlH₄ or BH₃ 3. Deprotect | Requires protection | Aldehyde must be masked |

| Carboxylic Acid | Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Anhydrous, often heat | Aldehyde may be affected without care |

Chapter 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key selective transformations, illustrating the principles discussed.

Protocol 3.1: Selective Protection of the Aldehyde Group

This workflow demonstrates the masking of the aldehyde to enable subsequent chemistry on the carboxylic acid.

Caption: Synthetic workflow involving aldehyde protection and deprotection.

Methodology:

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent: Add toluene to the flask to azeotropically remove water.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can often be used in the next step without further purification.

Protocol 3.2: Selective Reduction of the Aldehyde Group

Causality: Sodium borohydride is a mild source of hydride (H⁻) ions. The aldehyde's carbonyl carbon is sufficiently electrophilic to be attacked by NaBH₄. The carboxylic acid's carbonyl is resonance-stabilized and less electrophilic, rendering it unreactive to this mild reagent.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in an ice bath (0 °C).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Control the addition to manage gas evolution (hydrogen).

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of dilute aqueous HCl at 0 °C until the pH is acidic and gas evolution ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-Bromo-4-(hydroxymethyl)benzoic acid.

Conclusion